2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 1H-benzotriazole with acetohydrazide and an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can be compared with other benzotriazole derivatives, such as:
- 2-(1H-benzotriazol-1-yl)acetohydrazide
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- 2-(1H-benzotriazol-1-yl)-4-tert-butylphenol
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide lies in its specific combination of the benzotriazole moiety with the acetohydrazide and phenylethylidene groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12(13-7-3-2-4-8-13)17-19-16(22)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWOLACSMVOKV-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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